4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . It is also available for purchase from chemical suppliers .Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” has been characterized by a single crystal X-ray diffraction study . The empirical formula is C6H13BO2 .Chemical Reactions Analysis
This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a boiling point of 47-49 °C/9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index is 1.4320 .Scientific Research Applications
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound is utilized in the Suzuki-Miyaura cross-coupling process, which is a palladium-catalyzed reaction. It’s a pivotal method in the formation of carbon-carbon bonds, essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Inverse-Electron-Demand Diels-Alder Reaction
The compound serves as a reagent in inverse-electron-demand Diels-Alder reactions. This type of reaction is significant in the synthesis of complex organic structures, as it allows for the formation of six-membered rings with high degrees of stereocontrol .
Borylation at the Benzylic C-H Bond
It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This leads to the formation of pinacol benzyl boronate, a compound useful in further organic transformations .
Hydroboration of Alkynes and Alkenes
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes. This is performed in the presence of transition metal catalysts and is a key step in the synthesis of various boron-containing compounds .
Coupling with Aryl Iodides
It is also used for coupling with aryl iodides in the presence of a copper catalyst. This process forms aryl boronates, which are valuable intermediates in organic synthesis and medicinal chemistry .
Asymmetric Hydroboration
The compound is employed in the asymmetric hydroboration of 1,3-enynes. This reaction produces chiral allenyl boronates, which are important in the creation of molecules with high optical purity, a requirement in many pharmaceutical applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .
Mode of Action
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The biochemical pathways affected by 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .
Result of Action
The molecular and cellular effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWCGATJFXUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435589 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
CAS RN |
67562-19-0 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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